REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.Cl.C(O)=[O:12]>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:9])=[O:12])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
131.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
CUSTOM
|
Details
|
the solid is isolated on sintered glass
|
Type
|
FILTRATION
|
Details
|
is then purified by recrystallisation with filtration while hot,
|
Type
|
ADDITION
|
Details
|
from a mixture of nitromethane and ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |